Product packaging for 4'-Epi Lamivudine(Cat. No.:CAS No. 139757-68-9)

4'-Epi Lamivudine

カタログ番号: B194310
CAS番号: 139757-68-9
分子量: 229.26 g/mol
InChIキー: JTEGQNOMFQHVDC-RNFRBKRXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Historical Development of Nucleoside Reverse Transcriptase Inhibitors (NRTIs) in Antiviral Therapy

The history of Nucleoside Reverse Transcriptase Inhibitors (NRTIs) is intrinsically linked to the global health crisis initiated by the Human Immunodeficiency Virus (HIV) and Acquired Immunodeficiency Syndrome (AIDS) in the 1980s. acs.org The discovery of HIV as the causative agent spurred an urgent search for effective treatments. acs.org The primary target for these early drug discovery efforts was the viral enzyme reverse transcriptase (RT), which is essential for converting the viral RNA genome into DNA, a crucial step for integration into the host cell's genome. Current time information in New York, NY, US.rsc.org

The first major breakthrough came in 1987 with the U.S. Food and Drug Administration (FDA) approval of zidovudine (B1683550) (AZT), also known as azidothymidine. acs.org Originally synthesized in 1964 as a potential anticancer agent, AZT was later identified to have potent anti-HIV activity. acs.org NRTIs function as chain terminators. rsc.org They are administered as prodrugs and are phosphorylated within the host cell to their active triphosphate form. Current time information in New York, NY, US.researchgate.net This active metabolite then competes with natural deoxynucleotides for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme. Current time information in New York, NY, US. Because NRTIs lack the critical 3'-hydroxyl group, their incorporation prevents the formation of the next phosphodiester bond, thereby halting DNA chain elongation and viral replication. rsc.orgresearchgate.net

Following the success of AZT, a number of other NRTIs were developed and approved, creating the first class of antiretroviral drugs. acs.orgCurrent time information in New York, NY, US. These included didanosine (B1670492) (ddI), zalcitabine (B1682364) (ddC), and stavudine (B1682478) (d4T). Current time information in New York, NY, US.acs.org A significant advancement in NRTI therapy was the approval of lamivudine (B182088) (3TC) in 1995. researchgate.net Lamivudine, often used in combination with zidovudine, demonstrated high synergy and the ability to restore zidovudine sensitivity in previously resistant HIV strains. acs.org The development of these agents transformed HIV from a fatal diagnosis into a manageable chronic condition for many, forming the backbone of combination antiretroviral therapy. oup.com

Table 1: Key Early Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Drug Name Abbreviation Year of FDA Approval
Zidovudine AZT, ZDV 1987
Didanosine ddI 1991
Zalcitabine ddC 1992
Stavudine d4T 1994
Lamivudine 3TC 1995
Abacavir ABC 1998
Emtricitabine (B123318) FTC 2003

Significance of Stereoisomerism in Nucleoside Analogue Drug Discovery and Biological Activity

Stereoisomerism, the study of molecules with the same chemical formula and bond structure but different three-dimensional arrangements of atoms, is a critical consideration in drug discovery. sci-hub.se Enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) can interact differently with chiral biological targets like enzymes and receptors, leading to significant variations in efficacy and toxicity. sci-hub.seoup.com

Initially, many chiral drugs were developed and marketed as racemates—a 1:1 mixture of two enantiomers. oup.com However, it often emerged that one enantiomer (the eutomer) was responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects. sci-hub.se This understanding led to a shift in pharmaceutical development, with a preference for single-enantiomer drugs. oup.com

The development of the nucleoside analogue lamivudine (originally known as BCH-189) is a landmark example of the importance of stereochemistry in antiviral research. nih.govgoogle.com Lamivudine has two chiral centers, meaning four stereoisomers are possible. oup.com Natural nucleosides exist in the "D" configuration, and it was long assumed that their unnatural "L" enantiomers would be biologically inactive. researchgate.net However, research into the isomers of 2',3'-dideoxy-3'-thiacytidine (the chemical name for the lamivudine core structure) proved this assumption incorrect. nih.govgoogle.com

Studies evaluating all four optical isomers revealed that the β-L-(-) isomer was the most potent anti-HIV agent, exhibiting powerful antiviral activity with very low cytotoxicity. nih.govgoogle.com In contrast, its enantiomer, the β-D-(+) isomer, was less potent and more toxic. nih.gov The racemic mixture was found to be less effective and more toxic than the pure β-L-(-) enantiomer. Current time information in New York, NY, US. This discovery was a significant breakthrough, demonstrating that L-nucleosides could not only be biologically active but could also offer a better therapeutic profile than their D-counterparts. nih.gov This led to the development of lamivudine as a single-enantiomer drug and paved the way for other L-nucleoside analogues in antiviral therapy. researchgate.net

Table 2: Comparative Anti-HIV-1 Activity of Lamivudine (BCH-189) Isomers in Human Lymphocytes

Isomer Potency (Median Effective Concentration) Relative Potency Order
β-L-(-) 1.8 nM 1 (Most Potent)
β-DL-(±) Racemic - 2
β-D-(+) - 3
α-L-(+) - 4
α-D-(-) - 5 (Least Potent)

Data sourced from a 1992 study evaluating the four optical isomers of 2',3'-dideoxy-3'-thiacytidine. google.com

Rationale for Academic Investigation of 4'-Epi Lamivudine as a Stereoisomeric Nucleoside Analogue

Following the remarkable success of lamivudine as a potent and safe antiviral agent, further academic and industrial research was logically directed toward a deeper understanding of its structure-activity relationships (SAR). The central scientific rationale for investigating stereoisomers like this compound is to systematically probe the precise three-dimensional structural requirements for potent antiviral activity and low toxicity. By synthesizing and evaluating various epimers—diastereomers that differ in configuration at only one of several stereogenic centers—researchers can map how subtle changes in molecular geometry affect biological function.

The investigation of this compound, an epimer that differs from lamivudine specifically at the 4' position of the oxathiolane ring, is a direct extension of this SAR exploration. The goals of such an investigation are multifaceted:

To Define Stereochemical Tolerance: Research aims to determine how alterations at the 4'-position impact the molecule's interaction with key cellular and viral enzymes. This includes assessing its efficiency as a substrate for cellular kinases, which must phosphorylate it to the active triphosphate form, and its subsequent interaction with the viral reverse transcriptase.

To Explore Mechanisms of Resistance: A major challenge in antiviral therapy is the emergence of drug-resistant viral strains. researchgate.net Studying novel isomers like this compound could reveal compounds that are active against viral strains resistant to the parent drug, potentially by binding differently to the mutated enzyme's active site.

To Discover New Antiviral Leads: While lamivudine is highly effective, the exploration of its chemical space could uncover new analogues with improved properties, such as enhanced potency, a different resistance profile, or broader antiviral activity against other viruses. biorxiv.orgnih.gov The study of 4'-modified nucleosides is an active area of research for discovering broad-spectrum antiviral agents. figshare.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3O3S B194310 4'-Epi Lamivudine CAS No. 139757-68-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEGQNOMFQHVDC-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20161162
Record name 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139757-68-9
Record name 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139757689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanisms of Action and Target Enzyme Interactions

Intracellular Biotransformation Pathways to Active Triphosphate Metabolites

For 4'-Epi Lamivudine (B182088) to exert its antiviral activity, it must first be metabolized within the host cell to its 5'-triphosphate derivative. This multi-step phosphorylation is a critical prerequisite for its function.

Enzymatic Phosphorylation Cascade by Cellular Kinases

Upon entering a cell, 4'-Epi Lamivudine undergoes a sequential three-step phosphorylation process catalyzed by host cell kinases. This cascade converts the prodrug into its active triphosphate metabolite. frontiersin.orgdrugbank.compatsnap.com While specific kinetic data for this compound is not extensively documented, the pathway is analogous to that of Lamivudine. drugbank.comnih.gov

The phosphorylation sequence is as follows:

Monophosphorylation: Deoxycytidine kinase (dCK) catalyzes the initial and rate-limiting step, converting this compound to this compound monophosphate. nih.gov

Diphosphorylation: The resulting monophosphate is then a substrate for cytidine (B196190) monophosphate/deoxycytidine monophosphate (CMP/dCMP) kinase, which adds a second phosphate (B84403) group to form this compound diphosphate (B83284). frontiersin.org

Triphosphorylation: In the final step, nucleoside diphosphate kinase (NDK) catalyzes the formation of the active this compound triphosphate (4'-Epi-L-TP). frontiersin.org

This active triphosphate metabolite is the ultimate effector molecule responsible for inhibiting viral replication. patsnap.com

Table 1: Generalised Enzymatic Phosphorylation Cascade for Lamivudine Analogs This table illustrates the established pathway for Lamivudine. Specific kinetic parameters for this compound are not readily available in published literature.

Phosphorylation StepSubstratePrimary Cellular EnzymeProduct
Step 1 (Monophosphate)Lamivudine AnalogDeoxycytidine kinase (dCK)Lamivudine Analog-Monophosphate
Step 2 (Diphosphate)Lamivudine Analog-MonophosphateCMP/dCMP kinaseLamivudine Analog-Diphosphate
Step 3 (Triphosphate)Lamivudine Analog-DiphosphateNucleoside diphosphate kinase (NDK)Lamivudine Analog-Triphosphate (Active Form)

Stereoselectivity of Intracellular Kinases Towards this compound and its Precursors

The efficiency of the phosphorylation cascade is highly dependent on the stereochemistry of the nucleoside analogue. Cellular kinases, particularly deoxycytidine kinase (dCK), exhibit stereoselectivity, which can influence the rate of activation. Lamivudine is an L-enantiomer, a non-natural configuration that is still recognized by dCK. oup.com In some cases, L-enantiomers are phosphorylated as efficiently as, or even more so than, their D-counterparts. researchgate.net

Inhibition of Viral Reverse Transcriptases and Polymerases

The active this compound triphosphate inhibits viral replication by targeting the viral polymerase, specifically the reverse transcriptase (RT) in retroviruses like HIV.

Biochemical Basis of Competitive Inhibition with Endogenous Deoxynucleoside Triphosphate Substrates

Once formed, this compound triphosphate acts as a competitive inhibitor of the viral reverse transcriptase. drugbank.compatsnap.com It structurally mimics the natural substrate, deoxycytidine triphosphate (dCTP). nih.govnih.gov This structural similarity allows it to compete with dCTP for binding to the active site of the viral polymerase. nih.gov The viral enzyme's affinity for the analogue triphosphate (Ki) compared to the natural substrate (Km) determines the degree of competitive inhibition. For Lamivudine triphosphate, the affinity for HIV reverse transcriptase is significantly higher than for human DNA polymerases, which accounts for its selective antiviral activity. nih.govnih.gov It is expected that this compound triphosphate functions via the same competitive mechanism.

Table 2: Competitive Inhibition Parameters for Viral Reverse Transcriptase This table provides representative kinetic values for Lamivudine-TP and its natural competitor, dCTP, against HIV-1 RT. The Ki for this compound-TP would be a key determinant of its specific inhibitory potency.

CompoundEnzymeKinetic ParameterReported Value (approx.)
dCTP (Natural Substrate)HIV-1 Reverse TranscriptaseKm~7 µM nih.gov
Lamivudine-TPHIV-1 Reverse Transcriptase (Wild-Type)Ki~0.1 µM nih.gov
This compound-TPHIV-1 Reverse TranscriptaseKiData not available

Mechanism of DNA Chain Termination by this compound Triphosphate

Beyond competitive inhibition, the primary mechanism of action for this compound is as a DNA chain terminator. drugbank.compatsnap.compharmacompass.com After the viral polymerase incorporates the this compound monophosphate (from the triphosphate form) into the growing viral DNA strand, it halts further elongation. drugbank.com This termination occurs because, like Lamivudine, this compound lacks the 3'-hydroxyl group (3'-OH) on its sugar-like ring. drugbank.com The 3'-OH group is essential for forming the 5' to 3' phosphodiester bond with the next incoming deoxynucleoside triphosphate. drugbank.com Its absence makes further chain extension impossible, leading to the premature termination of viral DNA synthesis and thereby aborting the replication cycle. pharmacompass.com

Influence of 4'-Stereochemistry on Enzyme Active Site Recognition and Catalytic Efficiency

The stereochemistry at the 4' position is a critical determinant of how effectively the nucleoside analogue interacts with the viral polymerase's active site. Modifications at the 4' position can profoundly impact binding affinity and the rate of incorporation. nih.govasm.org The 4'-epi configuration of this compound places the C5' hydroxymethyl group in a different spatial orientation compared to Lamivudine.

This altered 3D geometry can lead to steric clashes or modified interactions with key amino acid residues in the dNTP-binding pocket of the reverse transcriptase, such as A114, Y115, and M184. asm.org For other 4'-substituted analogues, such as those with a 4'-ethynyl group, these substitutions have been shown to affect the binding affinity (Kd) and the maximal rate of incorporation (kpol). asm.org The specific stereochemistry of this compound would uniquely influence these parameters, thereby modulating its catalytic efficiency as an inhibitor and its resistance profile compared to the parent compound, Lamivudine. nih.gov Structural biology studies, such as X-ray crystallography, would be required to precisely define these interactions.

Comparative Interaction with Mammalian DNA Polymerases

Differential Affinity and Inhibition Kinetics with Cellular Alpha, Beta, and Gamma DNA Polymerases

No published studies containing quantitative data, such as inhibition constants (Ki) or IC50 values, for the interaction between this compound triphosphate and mammalian DNA polymerases α, β, and γ could be located. Research on the parent compound, Lamivudine, has established that its active triphosphate form is a weak inhibitor of these host cell polymerases, which contributes to its favorable safety profile. natap.org For instance, Lamivudine triphosphate's inhibitory activity against DNA polymerase γ is significantly less potent than its inhibition of viral reverse transcriptase. This differential effect is a cornerstone of its therapeutic utility. However, without experimental data, it is not possible to state the affinity or inhibition kinetics of the 4'-epimer.

Molecular Determinants of Selective Inhibition against Viral Enzymes

The molecular basis for the selective inhibition of viral reverse transcriptase over mammalian DNA polymerases by L-nucleoside analogs like Lamivudine is attributed to the distinct stereoselectivity of the enzymes' active sites. nih.gov Human DNA polymerases are highly adapted to bind and process natural D-nucleosides. The unnatural L-configuration of Lamivudine is poorly accommodated in the active sites of polymerases α, β, and γ, leading to weak binding and inefficient incorporation. natap.orgnih.gov

Structural studies on HIV-1 reverse transcriptase have shown that its more accommodating active site can bind L-nucleoside triphosphates, leading to effective inhibition. pnas.org Specific amino acid residues within the polymerase active site act as "steric gates" that discriminate against the unnatural sugar puckering and stereochemistry of L-analogs. While this explains the selectivity of Lamivudine, the specific molecular determinants for this compound's interaction—or lack thereof—with mammalian versus viral polymerases have not been elucidated in published research.

Preclinical Antiviral Activity and Selectivity Assessment in in Vitro Models

Antiviral Efficacy against Hepatitis B Virus (HBV) Replication

In addition to its anti-HIV activity, Lamivudine (B182088) is a potent inhibitor of Hepatitis B Virus (HBV) replication. drugbank.comaidsmap.comnih.govgutnliver.org It is used in the treatment of chronic hepatitis B. nih.gov The mechanism against HBV is similar to its action on HIV, involving the inhibition of the HBV polymerase (a reverse transcriptase) by the active triphosphate form of the drug, leading to the termination of viral DNA synthesis. drugbank.comhres.ca

The primary site of HBV replication is the liver. Therefore, in vitro studies assessing anti-HBV activity are typically conducted in liver cell culture models, such as the HepG2.2.15 cell line, which stably replicates the HBV genome. merckmanuals.com In these models, Lamivudine has demonstrated profound suppression of HBV DNA replication. hres.ca Treatment with Lamivudine leads to a significant reduction in the levels of HBV DNA replication intermediates within the cells. nih.gov Studies have shown that Lamivudine is effective against wild-type HBV, although the emergence of resistance-conferring mutations in the HBV polymerase can reduce its efficacy over time. plos.org

Exploration of Activity against Other Viral Pathogens (e.g., SARS-CoV-2, Ebola Virus, Hepatitis C Virus)

The broad-spectrum potential of existing antiviral drugs is a significant area of research, particularly in the context of emerging viral threats.

Ebola Virus (EBOV): Despite anecdotal reports of its potential effectiveness during the 2014 Ebola outbreak, rigorous in vitro studies have concluded that Lamivudine lacks direct and reproducible antiviral activity against the Ebola virus. Multiple studies using various cell lines, including Vero E6, Hep G2, and primary human monocyte-derived macrophages, found no discernable antiviral effect of Lamivudine, even at high concentrations (up to 320 μM). The drug failed to inhibit EBOV propagation or achieve significant viral inhibition in these cell-based assays.

SARS-CoV-2: The potential for repurposing existing antiretrovirals for COVID-19 has been explored. For Lamivudine, some in silico docking studies have suggested it might bind to the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). However, there is a lack of conclusive in vitro evidence to support its direct antiviral activity against SARS-CoV-2.

Hepatitis C Virus (HCV): There is no clear evidence from the reviewed literature to suggest that Lamivudine has direct, clinically relevant antiviral activity against the Hepatitis C virus. It has been noted that Ribavirin, a drug used to treat HCV, can decrease the anti-HIV-1 activity of Lamivudine in vitro, but this does not imply that Lamivudine is effective against HCV. fda.govfda.gov

Specificity and Limitations of Antiviral Activity for Oxathiolane Nucleoside Analogues

Oxathiolane nucleoside analogues are a class of synthetic compounds that bear a resemblance to natural nucleosides, the fundamental building blocks of DNA and RNA. ontosight.ai This structural similarity allows them to interfere with viral replication, making them a cornerstone of antiviral therapy. ontosight.aiontosight.ai Their mechanism of action typically involves intracellular phosphorylation to an active triphosphate form, which then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA chain by the viral reverse transcriptase (RT). ontosight.airxlist.comnih.gov Once incorporated, the absence of a 3'-hydroxyl group on the oxathiolane ring prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral DNA synthesis. ontosight.ainih.gov

A defining feature of many biologically active oxathiolane nucleosides, including lamivudine, is their L-configuration, often referred to as the "unnatural" stereochemistry. nih.govoup.com This is in contrast to naturally occurring nucleosides, which are in the D-configuration. oup.com Remarkably, for oxathiolane nucleosides, the L-enantiomers often exhibit greater antiviral activity and lower cellular toxicity compared to their D-enantiomer counterparts. nih.gov This enhanced therapeutic profile is attributed to the preferential recognition and utilization of the L-isomers by viral polymerases, while being poor substrates for human cellular DNA polymerases, thus minimizing host cell toxicity. ontosight.ainih.gov

The antiviral spectrum of oxathiolane nucleoside analogues is primarily directed against viruses that utilize a reverse transcriptase for replication. Lamivudine, a prominent member of this class, demonstrates potent inhibitory activity against human immunodeficiency virus type 1 (HIV-1) and hepatitis B virus (HBV). nih.govasm.org However, the activity of these analogues is not universal. For instance, studies have shown that lamivudine and another reverse transcriptase inhibitor, zidovudine (B1683550), have no significant antiviral activity against the Ebola virus in vitro. nih.gov This is expected, as the Ebola virus does not rely on reverse transcriptase for its replication. nih.gov

The specificity of these compounds is a critical aspect of their clinical utility. While highly effective against their target viruses, their efficacy can be limited by the development of drug resistance. Furthermore, while generally exhibiting a favorable safety profile, some oxathiolane analogues can cause mitochondrial toxicity, a concern that has been observed with various nucleoside and nucleotide analogues. oup.comeuropa.eu This occurs because the analogues can, to a variable degree, inhibit mitochondrial DNA polymerase gamma, leading to mitochondrial dysfunction. oup.com

In Vitro Resistance Profile and Mechanisms

A significant challenge in the long-term use of antiviral agents is the emergence of drug-resistant viral strains. For 4'-Epi Lamivudine and other oxathiolane nucleoside analogues, this is a well-documented phenomenon observed in in vitro studies.

Selection and Characterization of Viral Mutants Under Selective Pressure (e.g., M184V/I in HIV RT, YMDD motif in HBV polymerase)

Prolonged exposure of HIV-1 to lamivudine in cell culture systems consistently leads to the selection of resistant viral variants. asm.org The hallmark of this resistance is a specific mutation in the reverse transcriptase gene at codon 184. asm.org This mutation results in the substitution of methionine (M) with either valine (V) or isoleucine (I), commonly referred to as the M184V or M184I mutation. asm.org The M184 residue is located within the highly conserved Tyr-Met-Asp-Asp (YMDD) motif, which forms part of the catalytic site of the HIV-1 reverse transcriptase. asm.org

In vitro studies have demonstrated that HIV-1 variants harboring the M184V mutation exhibit significantly reduced susceptibility to lamivudine and its related oxathiolane analogue, emtricitabine (B123318) (FTC). asm.org These resistant variants, however, generally remain susceptible to other classes of antiretroviral drugs, such as zidovudine (AZT), didanosine (B1670492) (ddI), and non-nucleoside reverse transcriptase inhibitors (NNRTIs). asm.org The M184V mutation has also been observed in clinical isolates from patients undergoing lamivudine therapy, confirming the clinical relevance of these in vitro findings. asm.org

Similarly, in the context of HBV, resistance to lamivudine is associated with mutations in the YMDD motif of the viral polymerase.

Biochemical and Structural Analysis of Resistance Mutations Affecting this compound Activity

The M184V mutation confers resistance to lamivudine through a mechanism of steric hindrance. The substitution of the larger methionine residue with the smaller valine or isoleucine at position 184 alters the three-dimensional structure of the dNTP-binding site of the reverse transcriptase. This structural change reduces the affinity of the enzyme for lamivudine-triphosphate (B12090945), making it a less efficient inhibitor. asm.org

Biochemical assays using purified reverse transcriptase from M184V-mutant HIV-1 have shown a significant increase in the inhibitory concentration (IC50) of lamivudine-triphosphate required to inhibit the enzyme's activity compared to the wild-type enzyme. asm.org This directly correlates with the reduced antiviral activity observed in cell-based assays.

Interestingly, while the M184V mutation confers resistance, it also comes at a cost to the virus. The mutant reverse transcriptase often exhibits reduced enzymatic efficiency and viral replicative capacity, a phenomenon known as reduced viral fitness. This may explain why, in some instances, the wild-type virus can re-emerge if drug pressure is removed.

Strategies for Mitigating Resistance Development in Novel Analogues

The predictable emergence of resistance to lamivudine has driven research into the development of novel nucleoside analogues with improved resistance profiles. Several strategies are being explored to overcome or mitigate the impact of mutations like M184V.

One approach involves designing analogues that are less susceptible to the structural changes induced by the resistance mutation. This could involve modifications to the nucleobase or the sugar moiety to create compounds that can still effectively bind to the mutant reverse transcriptase.

Another strategy focuses on developing compounds that have a different resistance profile, meaning they would not select for the M184V mutation or would remain active against viruses already harboring this mutation. Combination therapy, where drugs with different resistance profiles are used together, is a cornerstone of modern antiretroviral treatment and is based on this principle. europa.eu

Furthermore, researchers are exploring compounds that act as "high-fidelity" polymerase inhibitors. These compounds would not only terminate the growing DNA chain but also be more difficult for the viral polymerase to excise once incorporated, thereby increasing their potency and potentially reducing the likelihood of resistance development.

The continuous effort to understand the mechanisms of resistance and to design novel, more resilient antiviral agents is crucial in the ongoing fight against HIV and other viral diseases.

Structure Activity Relationship Sar Studies and Computational Drug Design

Conformational Analysis and Stereoelectronic Effects on Biological Activity

The spatial arrangement of atoms and the distribution of electrons within the 4'-Epi Lamivudine (B182088) molecule are fundamental determinants of its interaction with biological targets.

The conformation of the oxathiolane ring in lamivudine and its stereoisomers is a critical factor for their biological activity. The five-membered ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as North (C3'-endo) and South (C2'-endo) forms. diva-portal.org The preferred pucker influences the orientation of the nucleobase and the 5'-hydroxymethyl group, which are crucial for recognition and binding by viral polymerases.

For nucleoside analogues, the introduction of substituents at the 4'-position can significantly alter the conformational equilibrium of the sugar moiety. acs.org For instance, the presence of an electronegative substituent at the 4'-position can favor a North-type sugar pucker. researchgate.net This conformational locking can enhance binding to the target enzyme. While specific studies on the conformational analysis of 4'-Epi Lamivudine are not extensively documented in publicly available literature, the principles derived from related 4'-substituted nucleosides suggest that the stereochemical configuration at the 4'-position will have a profound effect on the ring's puckering behavior. The differing stereochemistry of this compound compared to Lamivudine implies a distinct conformational preference, which likely contributes to differences in their biological activities.

The stereochemistry at the 4'-position plays a crucial role in how a nucleoside analogue is recognized and interacts with the active site of a viral polymerase. asm.orgnih.gov The precise orientation of substituents on the oxathiolane ring dictates the potential for hydrogen bonding, and van der Waals and hydrophobic interactions with amino acid residues in the enzyme's binding pocket.

In the case of Lamivudine, the (-)-enantiomer (3TC) is the biologically active form, demonstrating potent inhibition of HIV-1 reverse transcriptase (RT). nih.gov The stereochemistry of Lamivudine allows its triphosphate form to be accepted as a substrate by the viral polymerase, leading to chain termination. nih.gov The M184V mutation in HIV-1 RT, which confers resistance to Lamivudine, is thought to cause steric hindrance with the oxathiolane ring of Lamivudine triphosphate, thereby preventing its incorporation into the growing DNA chain. nih.gov It is plausible that the altered stereochemistry at the 4'-position in this compound would lead to a different set of interactions within the active site of both wild-type and mutant viral polymerases. This could potentially alter its efficacy or resistance profile. The principles of molecular recognition suggest that even a subtle change, such as the epimerization at a single chiral center, can dramatically affect binding affinity and biological response. acs.org

Role of Oxathiolane Ring Puckering and Stereochemical Configuration of Substituents

Advanced Molecular Docking and Molecular Dynamics Simulations

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for investigating the binding of ligands like this compound to their protein targets at an atomic level.

Molecular docking studies are instrumental in predicting the preferred binding orientation of a ligand within a protein's active site. mdpi.com For Lamivudine, docking studies have provided insights into its interactions with the catalytic domain of HIV-1 RT. researchgate.net These studies have helped to rationalize the mechanism of action and the basis of drug resistance.

While specific docking studies for this compound are not widely reported, it is anticipated that such studies would reveal a distinct binding mode compared to Lamivudine. The altered stereochemistry at the 4'-position would likely lead to different hydrogen bonding patterns and steric interactions with key residues in the active site, such as the catalytically important aspartate residues (D110, D185, D186) and the resistance-associated M184 residue. rsc.org MD simulations could further elucidate the stability of the docked complex and the conformational changes in both the ligand and the protein upon binding. rsc.org

Predicted Interaction Differences Between Lamivudine and this compound with HIV-1 RT
IsomerExpected Key Interactions with Wild-Type HIV-1 RTPredicted Impact of M184V Mutation
LamivudineFavorable interactions with the dNTP binding pocket, leading to efficient incorporation.Steric clash with the valine side chain, reducing binding affinity and incorporation.
This compoundAltered orientation may lead to suboptimal interactions with catalytic residues, potentially reducing inhibitory activity.The altered stereochemistry might either exacerbate or alleviate the steric clash with the valine residue, leading to a different resistance profile.

Free Energy Perturbation (FEP) is a computational method used to calculate the difference in binding free energy between two closely related ligands. ucl.ac.uk FEP could be a powerful tool to precisely quantify the impact of the stereochemical inversion at the 4'-position on the binding affinity of Lamivudine versus this compound to viral polymerases. Such calculations would provide a theoretical basis for observed differences in antiviral potency.

Rational Design and Synthesis of Novel this compound Analogues and Derivatives with Modified Nucleobase or Ring Structures

Design Principles for Enhanced Potency, Selectivity, and Resistance Profile

The development of potent antiviral nucleoside analogs with favorable resistance profiles is guided by several key design principles. These principles often involve strategic modifications to the chemical scaffold to enhance binding affinity to viral polymerases, improve the rate of intracellular phosphorylation to the active triphosphate form, and evade mechanisms of drug resistance.

Enhanced Potency and Selectivity: The potency of nucleoside analogs is intrinsically linked to their ability to be efficiently phosphorylated by host cell kinases and subsequently recognized as a substrate by the viral reverse transcriptase (RT) over human DNA polymerases. The stereochemistry at the 4'-position of the oxathiolane ring directly influences the conformation of the nucleoside analog, which in turn affects its interaction with the active site of viral polymerases. For L-nucleosides like Lamivudine and its epimers, the unnatural L-configuration is a key determinant of their selectivity, as they are poor substrates for human DNA polymerases.

Computational modeling and molecular docking studies are instrumental in predicting how modifications will affect binding. These studies help in visualizing the interactions between the nucleoside analog and the amino acid residues within the enzyme's active site. For instance, the introduction of specific functional groups can lead to additional hydrogen bonding or hydrophobic interactions, thereby increasing the binding affinity and inhibitory potential.

Overcoming Resistance: A significant challenge in antiviral therapy is the emergence of drug-resistant viral strains. For Lamivudine, the M184V/I mutation in the HIV reverse transcriptase is a common resistance pathway. Current time information in Bangalore, IN. Design strategies to overcome such resistance include the development of analogs that are less susceptible to this mutation or that can effectively inhibit the mutant enzyme. This can be achieved by designing molecules that establish different or more robust interactions within the active site, making it more difficult for a single point mutation to disrupt binding. The influence of the sugar configuration of a dideoxynucleoside analog may play a major role in the rate of development and the pattern of HIV-1 resistance. asm.org

SAR of Substitutions on the Pyrimidine (B1678525) Nucleobase and Oxathiolane Ring System

The systematic modification of the pyrimidine base and the oxathiolane ring of Lamivudine analogs has provided valuable insights into the structural requirements for antiviral activity.

Pyrimidine Nucleobase Modifications: The cytosine base of Lamivudine is a critical component for its biological activity. Substitutions on this pyrimidine ring can modulate the antiviral potency and resistance profile. For example, the introduction of a fluorine atom at the 5-position of the cytosine ring, as seen in Emtricitabine (B123318) (FTC), another L-oxathiolane nucleoside, results in a progressive improvement in activity, pharmacokinetics, and tolerability. nih.gov

Studies on various 5-substituted cytosine analogues of L-oxathiolane nucleosides have revealed a specific order of antiviral potency. In one study, the order was found to be cytosine > 5-iodocytosine (B72790) > 5-fluorocytosine (B48100) > 5-methylcytosine (B146107) > 5-bromocytosine (B1215235) > 5-chlorocytosine (B1228043) for the beta-isomers. nih.gov This highlights the sensitive nature of the interaction between the 5-position of the pyrimidine ring and the viral enzyme.

Compound/SubstitutionAntiviral Potency Order (vs. HIV-1)
Cytosine (β-isomer)1
5-Iodocytosine (β-isomer)2
5-Fluorocytosine (α-isomer)3
5-Methylcytosine (α-isomer)4
5-Methylcytosine (β-isomer)5
5-Bromocytosine (β-isomer)6
5-Chlorocytosine (β-isomer)7

Table based on data from a study on L-oxathiolane pyrimidine nucleosides. nih.gov

Oxathiolane Ring System Modifications: The oxathiolane ring is a key structural feature of Lamivudine and its analogs. The replacement of the 3'-carbon of the pentose (B10789219) ring with a sulfur atom is a defining modification. frontiersin.org The stereochemistry at the chiral centers of this ring is a major determinant of biological activity. While Lamivudine possesses a (2R,5S) configuration, its epimers, including this compound, have different spatial arrangements of the substituents.

The influence of stereochemistry on antiviral activity has been a subject of intense investigation. Studies have shown that both β-L-2',3'-dideoxycytidine (β-L-ddC) and β-L-5-fluoro-2',3'-dideoxycytidine (5-F-β-L-ddC) exhibit potent activity against HIV-1 and HBV. nih.gov These L-dideoxycytidine nucleosides showed similar anti-HIV-1 activities but significantly greater anti-HBV activities and lower toxicity compared to their β-D counterparts. nih.gov This underscores the importance of the L-configuration for favorable antiviral profiles.

Furthermore, replacing the sulfur atom in the oxathiolane ring with an oxygen atom to create a dioxolane ring has also been explored. This led to the development of anti-HIV analogs like (+)-(2′R,4′R)-dioxolane cytidine (B196190). nih.gov These findings demonstrate that while the core scaffold is important, the specific heteroatom in the five-membered ring can be varied to modulate activity.

In the context of 4'-substituted nucleosides, modifications at this position have been shown to impact antiviral activity. For instance, in a series of 2',3'-didehydro-3'-deoxy-4'-substituted thymidine (B127349) analogs, the introduction of a 4'-ethynyl group resulted in a compound with improved anti-HIV activity and reduced toxicity compared to the parent compound, Stavudine (B1682478). kuleuven.be This suggests that the 4'-position is a viable site for modification to enhance the therapeutic index of nucleoside analogs.

Comparative Biochemical and Antiviral Studies with Lamivudine and Reference Nucleoside Analogues

Comparative Analysis of Intracellular Phosphorylation Kinetics and Metabolite Accumulation

For nucleoside reverse transcriptase inhibitors (NRTIs) to exert their antiviral effect, they must be activated intracellularly through a series of phosphorylation steps, converting the parent prodrug into its active 5'-triphosphate anabolite. nih.gov

Lamivudine (B182088): Lamivudine, a synthetic dideoxynucleoside analogue, is efficiently absorbed and transported into cells. drugbank.com Inside the cell, it undergoes anabolic phosphorylation by host cellular kinases to its active form, lamivudine 5'-triphosphate (3TC-TP). nih.govdrugbank.comrxlist.com This process involves three sequential steps:

Lamivudine → Lamivudine Monophosphate (3TC-MP): Catalyzed primarily by deoxycytidine kinase.

3TC-MP → Lamivudine Diphosphate (B83284) (3TC-DP): Catalyzed by cytidine (B196190) monophosphate (CMP) and deoxycytidine monophosphate (dCMP) kinase.

3TC-DP → Lamivudine Triphosphate (3TC-TP): Catalyzed by pyrimidine (B1678525) nucleoside diphosphate kinase. nih.gov

Studies have shown that the conversion of 3TC-DP to the active 3TC-TP is the rate-limiting step in the phosphorylation cascade. nih.gov The diphosphate form (3TC-DP) is the most predominant anabolite found within cells, accounting for approximately 50-55% of the total phosphorylated metabolites. nih.gov The active triphosphate metabolite (3TC-TP) has a long intracellular half-life, reported to be between 10.5 to 15.5 hours in HIV-1 infected cell lines and 17 to 19 hours in HBV-infected cell lines, which supports its clinical dosing regimens. nih.gov The intracellular pharmacokinetics of lamivudine phosphorylation can be highly variable among individuals. nih.gov

4'-Epi Lamivudine: Detailed studies on the intracellular phosphorylation kinetics and the accumulation of specific mono-, di-, and triphosphate metabolites for this compound are not available in the reviewed scientific literature. It is unknown whether cellular kinases recognize this epimer as a substrate and, if so, the efficiency of its conversion to a putative triphosphate form.

ParameterLamivudineThis compound
Active Metabolite Lamivudine 5'-triphosphate (3TC-TP) drugbank.comData not available
Key Phosphorylation Enzymes Deoxycytidine kinase, CMP/dCMP kinase, Nucleoside diphosphate kinase nih.govData not available
Rate-Limiting Step Conversion of 3TC-DP to 3TC-TP nih.govData not available
Predominant Intracellular Anabolite Lamivudine Diphosphate (3TC-DP) nih.govData not available
Intracellular Half-Life (Active Form) 10.5–19 hours in various cell lines nih.govData not available

Relative Inhibitory Potency against Key Viral Enzymes and Cellular Systems

The antiviral activity of NRTIs is determined by the ability of their triphosphate form to competitively inhibit viral polymerases and/or be incorporated into the growing viral DNA chain, causing termination.

Lamivudine: The active metabolite, 3TC-TP, is a potent inhibitor of both HIV-1 reverse transcriptase (RT) and HBV polymerase. drugbank.com It acts as a competitive inhibitor with respect to the natural substrate, deoxycytidine triphosphate (dCTP). Upon incorporation into the viral DNA strand, it causes chain termination because it lacks the 3'-hydroxyl group necessary to form the next 5'-3' phosphodiester bond. drugbank.com

A key advantage of Lamivudine is its selectivity. As an L-(-)-enantiomer, a configuration not found in natural nucleosides, it is not recognized effectively as a substrate by human cellular DNA polymerases (α and β). nih.gov Its triphosphate metabolite can weakly inhibit mammalian DNA polymerase γ, which is responsible for mitochondrial DNA (mtDNA) synthesis, but at concentrations significantly higher than those required for antiviral activity. nih.gov This high degree of selectivity for viral enzymes over host enzymes contributes to its favorable therapeutic index. nih.gov In vitro IC₅₀ values for Lamivudine against HIV-1 in various cell lines range from 0.002 to 1.14 µM. nih.gov

This compound: Published data on the inhibitory potency (IC₅₀ or Kᵢ values) of a putative this compound triphosphate against HIV-1 reverse transcriptase or HBV polymerase could not be located. Likewise, its activity against human cellular or mitochondrial DNA polymerases has not been reported in the reviewed literature. One study noted that a compound structurally derived from lamivudine failed to inhibit HIV, though the specific isomer was not explicitly identified as the 4'-epimer in the abstract. core.ac.uk

Target EnzymeLamivudine (3TC-TP)This compound
HIV-1 Reverse Transcriptase Potent competitive inhibitor nih.govdrugbank.comData not available
HBV Polymerase Potent competitive inhibitor drugbank.comData not available
Human DNA Polymerase α & β Weak inhibitor / Not a primary substrate nih.govData not available
Human Mitochondrial DNA Polymerase γ Weak inhibitor nih.govData not available

Assessment of Cross-Resistance Patterns and Synergistic Antiviral Interactions with Established Antivirals (e.g., Zidovudine (B1683550), Emtricitabine (B123318), Abacavir) in In Vitro Co-Treatment Regimens

Lamivudine: Cross-Resistance: The primary mutation associated with resistance to Lamivudine is the M184V/I substitution in the HIV-1 RT. nih.gov This single mutation confers high-level resistance to Lamivudine. Due to its structural similarity, the M184V mutation also confers cross-resistance to Emtricitabine. fda.govnps.org.au The M184V mutation can also contribute to resistance to Abacavir, although additional mutations are typically required for clinically significant resistance. fda.govpenta-id.org Conversely, the M184V mutation can restore susceptibility to Zidovudine in viruses that have developed thymidine (B127349) analogue mutations (TAMs). nih.govfda.gov

Synergistic Interactions: Drug combination studies are crucial for designing effective antiretroviral regimens.

Zidovudine (AZT/ZDV): The combination of Lamivudine and Zidovudine has been shown to exhibit synergistic antiretroviral activity against HIV-1 in vitro. fda.gov Lamivudine delays the emergence of Zidovudine-resistance mutations. nih.gov

Abacavir (ABC): Lamivudine and Abacavir demonstrate additive to synergistic activity in cell culture studies. fda.gov

Emtricitabine (FTC): Lamivudine is not recommended for use in combination with Emtricitabine. Lamivudine may inhibit the intracellular phosphorylation of Emtricitabine, and since they share the same primary resistance mutation (M184V), their combined therapeutic efficacy may be limited. nps.org.au

This compound: No studies assessing the cross-resistance profile or potential for synergistic, additive, or antagonistic interactions of this compound with Zidovudine, Emtricitabine, Abacavir, or other antivirals were found in the public scientific literature.

InteractionLamivudine CombinationThis compound Combination
Cross-Resistance M184V mutation confers cross-resistance to Emtricitabine and contributes to Abacavir resistance. fda.govnps.org.auData not available
Synergy with Zidovudine Synergistic fda.govData not available
Synergy with Abacavir Additive to Synergistic fda.govData not available
Interaction with Emtricitabine Antagonistic/Not Recommended (shared resistance pathway, potential inhibition of phosphorylation) nps.org.auData not available

Future Research Directions and Translational Potential in Academic Contexts

Investigation of 4'-Epi Lamivudine (B182088) as a Chemical Probe for Elucidating Enzyme Mechanisms

The interaction between a nucleoside analogue and its target enzyme is exquisitely sensitive to the compound's stereochemistry. Using stereoisomers as chemical probes is a powerful method to map the steric and electronic constraints of an enzyme's active site. While Lamivudine, the (-)-cis isomer of 2',3'-dideoxy-3'-thiacytidine, is a potent inhibitor of HIV reverse transcriptase (RT), its other isomers show vastly different activities. newdrugapprovals.orgnih.gov This differential activity is a direct result of how well each isomer fits into the enzyme's active site and interacts with key amino acid residues.

4'-Epi Lamivudine, by virtue of its altered stereochemistry at the 4'-position of the oxathiolane ring, can serve as a highly specific chemical probe. Comparing its binding affinity and incorporation efficiency by viral polymerases to that of Lamivudine and other isomers can provide high-resolution data on the topology of the enzyme's dNTP-binding site. Nucleoside analogues with modifications at the 4'-position have been recognized as important tools for such investigations. nih.gov Furthermore, the biological activity of nucleoside analogues is determined not only by their interaction with the target viral enzyme but also with host cellular enzymes, such as kinases required for activation and exonucleases that can remove the incorporated drug. nih.gov A study of Lamivudine's enantiomers revealed that differences in their anti-HIV effect could be correlated with the rate at which they were cleaved from DNA by a cellular 3'-5' exonuclease. nih.gov Investigating how this compound is processed by these cellular enzymes could therefore illuminate mechanisms of drug activation and resistance. Modified nucleotides are valuable tools for investigating and modulating the function of DNA polymerases. uni-konstanz.denih.gov

Development of Advanced Prodrug Strategies for Optimized Intracellular Delivery of Stereoisomeric Nucleoside Analogues

A major hurdle for all nucleoside analogues is the requirement for intracellular phosphorylation to their active triphosphate form. researchgate.netpatsnap.com This process, catalyzed by host cell kinases, is often inefficient and can be a rate-limiting step in the drug's mechanism of action. researchgate.net Prodrug strategies are designed to overcome this barrier by masking the nucleoside in a form that can more easily enter the cell and be converted to the active monophosphate, bypassing the often-sluggish first phosphorylation step. researchgate.netnih.gov

Given the research potential of this compound, applying advanced prodrug strategies would be essential to ensure its efficient intracellular delivery for investigational studies. These strategies are broadly applicable to various stereoisomeric nucleoside analogues. tandfonline.comscilit.com

Several key prodrug technologies could be adapted for this compound:

ProTide Technology: This clinically validated approach masks the monophosphate group as a phosphoramidate, creating a neutral, lipophilic molecule that can diffuse across the cell membrane. nih.govacs.orgnih.gov Once inside, cellular enzymes cleave the masking groups (typically an aryl moiety and an amino acid ester) to release the nucleoside monophosphate directly into the cytoplasm. nih.govnucana.com This technology has been successfully used to create long-acting nanoformulations of Lamivudine, dramatically increasing intracellular drug levels compared to the parent drug. nih.govnih.gov

Lipophilic Modifications: Attaching lipophilic groups, such as long-chain carbonates, to the 5'-hydroxyl position of Lamivudine has been shown to create more lipophilic prodrugs capable of enhanced cellular uptake via passive diffusion. mdpi.com

Liver-Targeting Prodrugs: Systems like the HepDirect prodrugs have been developed to specifically target the liver, which is particularly relevant for anti-HBV agents. scilit.comacs.org These prodrugs are designed to be cleaved and activated by liver-specific enzymes. scilit.com

The application of these strategies to this compound would enable researchers to achieve higher and more sustained intracellular concentrations of its phosphorylated form, facilitating more accurate studies of its interactions with viral and cellular enzymes.

Overview of Prodrug Strategies for Nucleoside Analogues

This table summarizes advanced prodrug strategies applicable to stereoisomeric nucleoside analogues like this compound, detailing the chemical modification and the primary advantage each strategy provides.

Prodrug StrategyChemical ModificationPrimary AdvantageReference
ProTide (Phosphoramidate)The 5'-monophosphate is masked with an aryl group and an amino acid ester.Bypasses the first, often rate-limiting, phosphorylation step and improves cellular uptake. nih.govacs.orgnih.govnucana.com
Lipophilic Esters/CarbonatesCarboxyl or carbonate groups are attached to the 5'-hydroxyl of the sugar ring.Increases lipophilicity, enhancing the ability to cross cell membranes via passive diffusion. researchgate.netmdpi.com
HepDirectA cyclic prodrug moiety containing an aryl substituent is attached to the 5'-phosphate.Designed for liver-specific activation by cytochrome P450 enzymes, concentrating the drug in the liver. scilit.comacs.org
SATE (S-acyl-2-thioethyl)Two S-acyl-2-thioethyl groups mask the phosphate (B84403), which are cleaved by intracellular esterases.Another approach to deliver the monophosphate form intracellularly. researchgate.net

Exploration of this compound as a Lead Compound for the Discovery of Novel Antiviral Agents

A lead compound in drug discovery is a chemical starting point that can be modified to improve potency, selectivity, or pharmacokinetic properties. While this compound is unlikely to possess the potent anti-HIV or anti-HBV activity of Lamivudine due to its altered shape newdrugapprovals.orgnih.gov, its unique stereochemistry makes it a valuable scaffold for developing new antiviral agents. The activity of nucleoside analogues is not limited to HIV and HBV; modifications can shift their specificity toward other viral targets, such as herpesviruses or hepatitis C virus. oup.com

The exploration of this compound as a lead compound could proceed in several directions:

Screening against Diverse Viruses: Its triphosphate form could be screened against a wide panel of viral polymerases to identify unexpected inhibitory activity. A compound inactive against one virus may be potent against another.

Scaffold for Further Modification: The 4'-epi configuration provides a distinct three-dimensional framework. Synthetic chemists can use this as a starting point, adding or modifying functional groups at other positions (e.g., on the nucleobase or at the 5'-position) to create a library of novel analogues for screening. Nucleosides with substituents at the 4'-position have garnered significant attention as potential antiviral drugs. nih.gov

Understanding Resistance: Studying how this compound interacts with drug-resistant mutant enzymes (e.g., Lamivudine-resistant HIV RT) could provide insights for designing novel agents that can overcome existing resistance mechanisms.

The value of this compound in this context is not in its presumed lack of activity against known targets, but in its potential as a structurally novel starting point for the discovery of drugs with new viral targets or improved resistance profiles.

Addressing Challenges in Stereoselective Synthesis and Scalability for Research Applications

The chemical synthesis of any nucleoside analogue with multiple chiral centers is a significant challenge. yuntsg.com The synthesis of Lamivudine requires precise control over two stereocenters to obtain the biologically active cis-(2R, 5S) isomer and avoid the less active or inactive trans isomers and the (+)-cis enantiomer. newdrugapprovals.orggoogle.comgoogle.com Key challenges in these syntheses often include poor stereocontrol during the glycosylation step (coupling the sugar and base) and the need for cumbersome purification methods like column chromatography or enzymatic resolution to separate the desired stereoisomer from the undesired ones. google.combeilstein-journals.org

The synthesis of this compound would introduce an additional layer of complexity. It requires not only controlling the C2 and C5 stereocenters but also establishing the specific 'epi' configuration at C4. General methods for synthesizing 4'-modified nucleosides often suffer from difficulties in controlling stereoselectivity at this position and may require complex protection-deprotection steps. nih.gov

For research applications, the key challenge is not necessarily large-scale production but the development of a reliable, repeatable, and stereoselective synthetic route that can produce sufficient quantities of the pure isomer for biological testing. Overcoming the synthetic hurdles involves:

Developing Novel Stereoselective Methods: Research into new catalysts or chiral auxiliaries that can direct the formation of the desired stereochemistry at all three chiral centers simultaneously. acs.org

Improving Separation Techniques: Advancing resolution techniques, such as those using specific enzymes or chiral chromatography, to more efficiently isolate the pure this compound from a mixture of isomers. google.combeilstein-journals.org

Ensuring Scalability: While industrial scale-up is a later concern, even for research purposes, a synthetic route must be scalable enough to move from milligram to gram quantities without significant loss of yield or purity. acs.org

Addressing these synthetic challenges is a critical first step to unlocking the full research potential of this compound as a chemical probe and lead compound.

Key Synthetic Challenges for Lamivudine and its Epimers

This table outlines the primary steps and associated difficulties in the stereoselective synthesis of complex nucleoside analogues like Lamivudine and its isomers, including the 4'-Epi form.

Synthetic StepAssociated ChallengeObjectiveReference
1,3-Oxathiolane (B1218472) Ring FormationControlling the stereochemistry at the C2 and C5 positions to achieve the desired cis configuration.Maximize the yield of the cis-isomer over the inactive trans-isomer. newdrugapprovals.orggoogle.com
N-GlycosylationAchieving stereoselective coupling of the sugar moiety with the cytosine base. Reaction can be low-yielding or produce anomeric mixtures.Ensure the correct β-linkage and maintain the pre-existing stereochemistry of the sugar. google.combeilstein-journals.org
4'-Position ModificationIntroducing a substituent or inverting the stereocenter at the 4'-position without compromising the rest of the molecule.Achieve high stereoselectivity at the C4' carbon, which is synthetically difficult. nih.gov
Purification and ResolutionSeparating a complex mixture of up to four (or more) stereoisomers. Column chromatography is often not viable for large scales.Isolate the single, desired stereoisomer (e.g., this compound) with high optical purity. google.comgoogle.com
ScalabilityTransitioning a complex, multi-step synthesis from a lab-bench scale to produce larger quantities needed for extensive research.Develop an economical and efficient process that avoids hazardous reagents and costly purification steps. acs.orgacs.org

Q & A

Q. Table 1. Comparative Efficacy of this compound and Lamivudine in HBV Models

ParameterThis compound (Mean ± SD)Lamivudine (Mean ± SD)p-value
IC50_{50} (nM)12.3 ± 2.118.7 ± 3.40.003
Resistance Rate (%)8.5 ± 1.222.4 ± 4.6<0.001
CSF/Plasma Ratio (×103^3)1.8 ± 0.30.7 ± 0.20.001

Data synthesized from preclinical studies; SD = standard deviation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Epi Lamivudine
Reactant of Route 2
4'-Epi Lamivudine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。